(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine
Description
(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine is a chiral bicyclic amine featuring a fused tetrahydroisoquinoline scaffold with a 6,8-methano bridge and two methyl groups at the 7-position. Its stereochemistry (6R) and rigid methano bridge confer unique conformational stability, making it a compound of interest in medicinal chemistry for targeting enzymes or receptors requiring precise spatial interactions.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(9R)-10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14)/t8-,10?/m0/s1 |
InChI Key |
DSKNEBHLQADPLT-PEHGTWAWSA-N |
Isomeric SMILES |
CC1([C@@H]2CC1C3=CN=C(C=C3C2)N)C |
Canonical SMILES |
CC1(C2CC1C3=CN=C(C=C3C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the tetrahydroisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, often using reagents like hydrogen gas or metal hydrides.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reagents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
(6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (6R)-7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
Core Scaffold and Substituents
- Target Compound: Core: 5,6,7,8-Tetrahydro-6,8-methanoisoquinoline (rigid bicyclic structure). Substituents: 7,7-Dimethyl groups, 3-amine. Stereochemistry: (6R) configuration.
- 6,8-Dichloroisoquinolin-3-amine (): Lacks the methano bridge and methyl groups; features Cl substituents at positions 6 and 6. Impact: Chlorine atoms increase molecular weight (MW: ~213 g/mol) and may reduce solubility compared to methyl groups. The absence of a methano bridge increases conformational flexibility .
- Substituents: Amine at position 8 instead of 3. Impact: Altered amine position reduces overlap in binding sites compared to the target compound. The (8R) stereochemistry may lead to divergent biological activity .
- 6,6-Dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine (): Core: Tetrahydroquinazoline (two nitrogen atoms in the ring). Substituents: 6,6-Dimethyl groups, 2-amine. The 2-amine position may limit hydrogen-bonding opportunities compared to 3-amine .
Table 1: Structural and Physicochemical Comparison
| Compound | Core Scaffold | Substituents | Amine Position | MW (g/mol) | logP* |
|---|---|---|---|---|---|
| Target Compound | Methanoisoquinoline | 7,7-Dimethyl | 3 | ~218 | 2.1 |
| 6,8-Dichloroisoquinolin-3-amine | Isoquinoline | 6,8-Dichloro | 3 | 213.07 | 2.8 |
| (8R)-Tetrahydroquinolin-8-amine | Tetrahydroquinoline | None | 8 | 148.22 | 1.5 |
| 6,6-Dimethyltetrahydroquinazolin-2-amine | Tetrahydroquinazoline | 6,6-Dimethyl | 2 | 191.26 | 1.9 |
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
